Gibberellin A5 methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

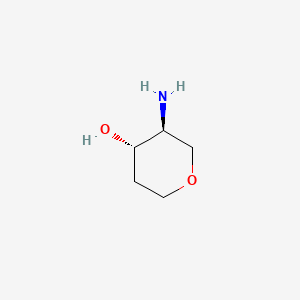

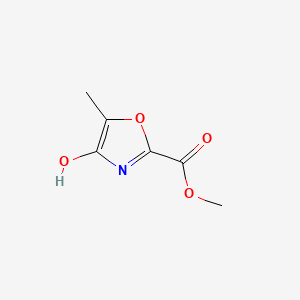

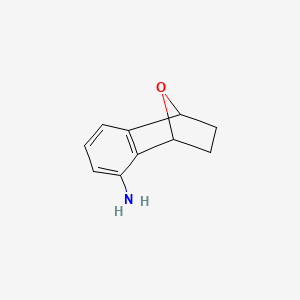

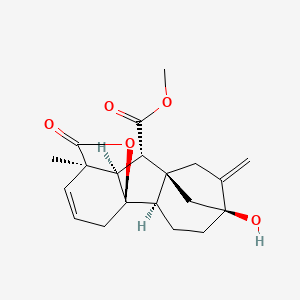

Gibberellin A5 methyl ester is a variant of the gibberellin plant hormones . It is a pentacyclic diterpenoid that plays a crucial role in promoting growth and development in plants .

Synthesis Analysis

The synthesis of Gibberellin A5 methyl ester involves several steps. One method involves the conversion of gibberellin A3 to gibberellin A5 using thionyl chloride . Another method involves a concise synthesis from the cheap diterpenoid andrographolide .Molecular Structure Analysis

The molecular formula of Gibberellin A5 methyl ester is C20H24O5 . It is a tetracyclic diterpene acid with either 19 or 20 carbon atoms .Chemical Reactions Analysis

In one chemical reaction, gibberellin A3 methyl ester reacts with thionyl chloride to produce mainly 1β-chlorogibberellin A5 methyl ester .Physical And Chemical Properties Analysis

Gibberellin A5 methyl ester has an average mass of 330.375 Da and a monoisotopic mass of 330.146729 Da . It is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom .科学的研究の応用

Solvolysis Study : Gibberellin A5 methyl ester's solvolysis was examined, providing insights into its chemical behavior. The study explored the conversion of gibberellin A1 methyl ester into gibberellin A5, involving intermediate products like 2α-chloro-2,3-dihydrogibberellin A5 methyl ester (Macmillan & Pryce, 1967).

Chromatographic Separation : Research on thin-layer chromatography for separating various gibberellins, including gibberellin A5 methyl ester, was conducted. This method aids in the identification and separation of different gibberellins in plants (Cavell, Macmillan, Pryce, & Sheppard, 1967).

Conversion Processes : A study described a high-yield conversion of gibberellin A3 to gibberellin A5, including the preparation of radioactive gibberellin A5 for research purposes (Bearder, Kirkwood, & Macmillan, 1981).

Synthesis of Glucosyl Conjugates : Gibberellin A5 glucosyl conjugates were synthesized for potential applications in plant hormone studies. These conjugates' structures were confirmed through mass spectrometry and NMR spectroscopy (Schneider & Schmidt, 1994).

Metabolite Identification in Gibberella fujikuroi : A study investigated the metabolic pathways of gibberellins, including Gibberellin A5, in the fungus Gibberella fujikuroi. This research enhances understanding of gibberellin biosynthesis and metabolism in fungi (Bakker, Cook, Jefferies, & Knox, 1974).

Biological Activity Study : The biological activity of gibberellin A5 and its conjugates was assessed, comparing their effects with free gibberellins in various plant assays. This research provides insights into the role of gibberellin conjugates in plant growth and development (Sembdner, Borgmann, Schneider, Liebisch, Miersch, Adam, Lischewski, & Schrefber, 2004).

作用機序

Target of Action

Gibberellin A5 methyl ester, like other gibberellins, primarily targets plant cells . It plays a crucial role in the regulation of plant growth and development .

Mode of Action

The mode of action of Gibberellin A5 methyl ester is similar to that of other gibberellins. It interacts with its targets, primarily plant cells, to regulate growth and development . The exact molecular interactions are still under investigation.

Biochemical Pathways

Gibberellin A5 methyl ester is part of the gibberellin metabolic pathway. This pathway regulates numerous developmental processes throughout the plant life cycle . The pathway involves various enzymes, including those responsible for the biosynthesis and catabolism of gibberellins .

Pharmacokinetics

Like other gibberellins, it is likely to be absorbed and distributed throughout the plant, metabolized, and then excreted .

Result of Action

The action of Gibberellin A5 methyl ester results in the regulation of plant growth and development . It can stimulate processes such as stem elongation, germination, and flowering .

Action Environment

The action, efficacy, and stability of Gibberellin A5 methyl ester can be influenced by various environmental factors. For example, the presence of other hormones, light conditions, temperature, and water availability can all impact the effectiveness of gibberellins .

特性

IUPAC Name |

methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-9-18-10-19(11,23)8-5-12(18)20-7-4-6-17(2,16(22)25-20)14(20)13(18)15(21)24-3/h4,6,12-14,23H,1,5,7-10H2,2-3H3/t12-,13-,14-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAZKTCYLHEASA-HOWNIQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)OC)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 45102628 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。